molecular formula C18H13N2NaO B3032940 [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt CAS No. 63467-44-7

[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt

Cat. No.: B3032940
CAS No.: 63467-44-7
M. Wt: 296.3 g/mol
InChI Key: XTHMLOVTDKLLOR-UHFFFAOYSA-M
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Description

[1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt: is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is often used in applications requiring stable and intense coloration.

Scientific Research Applications

Chemistry: In chemistry, [1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt is used as a model compound for studying azo dye chemistry and photochemistry. It serves as a reference material in the development of new synthetic methods and analytical techniques.

Biology: In biological research, this compound is used as a staining agent due to its intense color. It helps in visualizing cellular components and structures under a microscope.

Industry: In the industrial sector, the compound is primarily used in the production of dyes and pigments for textiles, plastics, and inks. Its stability and vibrant color make it a preferred choice for various applications.

Safety and Hazards

“[1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt” is identified as a substance of very high concern because of its CMR1 properties, which means it is carcinogenic, mutagenic or toxic for reproduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt typically involves the diazotization of aniline followed by a coupling reaction with [1,1’-Biphenyl]-4-ol. The reaction conditions often include acidic environments to facilitate the formation of the diazonium salt, which then reacts with the phenolic compound to form the azo linkage.

Industrial Production Methods: Industrial production of this compound generally follows the same synthetic route but on a larger scale. The process involves careful control of temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted biphenyl derivatives depending on the reagent used.

Comparison with Similar Compounds

  • [1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, potassium salt
  • [1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, ammonium salt
  • [1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, lithium salt

Uniqueness: Compared to its analogs, [1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt is unique due to its specific sodium ion, which can influence its solubility and reactivity. The sodium salt form is often preferred in applications requiring water solubility and ease of handling.

This detailed article provides a comprehensive overview of [1,1’-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

sodium;4-phenyl-2-phenyldiazenylphenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O.Na/c21-18-12-11-15(14-7-3-1-4-8-14)13-17(18)20-19-16-9-5-2-6-10-16;/h1-13,21H;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHMLOVTDKLLOR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])N=NC3=CC=CC=C3.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N2NaO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069883
Record name [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63467-44-7
Record name (1,1'-Biphenyl)-4-ol, 3-(2-phenyldiazenyl)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063467447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4-ol, 3-(2-phenyldiazenyl)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-(phenylazo)[1,1'-biphenyl]-4-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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